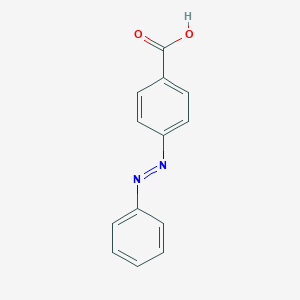

4-Phenylazobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPTZWQFHBVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061784 | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-93-2, 37790-20-8 | |

| Record name | 4-(2-Phenyldiazenyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(phenylazo)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037790208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylazobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylazobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7WT6MJ3SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylazobenzoic Acid: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylazobenzoic acid is a versatile organic compound characterized by the presence of an azobenzene functional group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The content is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and practical application of this compound.

Chemical Structure and Identification

This compound, also known as p-(phenylazo)benzoic acid or azobenzene-4-carboxylic acid, is an aromatic carboxylic acid containing a diaryl diazo group. The molecule consists of a benzoic acid moiety linked to a phenyl group through a nitrogen-nitrogen double bond (-N=N-). This azo bridge is the chromophore responsible for the compound's characteristic color. The structure is predominantly found in the more stable E-isomer (trans) configuration, though it can undergo photoisomerization to the Z-isomer (cis).

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-(phenyldiazenyl)benzoic acid[1][2] |

| CAS Number | 1562-93-2[3][4] |

| Molecular Formula | C₁₃H₁₀N₂O₂[3][4] |

| Molecular Weight | 226.23 g/mol [1][5] |

| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O[1] |

| InChI Key | CSPTZWQFHBVOLO-UHFFFAOYSA-N[3][4] |

Physicochemical Properties

This compound is a crystalline solid, typically appearing as orange-gold plates.[6] Its properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 247-250 °C | [7] |

| Boiling Point (predicted) | 418.1 °C at 760 mmHg | [8] |

| Density (predicted) | 1.19 g/cm³ | [8] |

| pKa (predicted) | 3.81 ± 0.10 | [8] |

| logP | 3.80 | [8] |

| Solubility | Soluble in DMSO. Recrystallized from 95% ethanol.[6][9] | |

| Appearance | Yellow crystalline solid | [7] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of p-aminobenzoic acid with nitrosobenzene in glacial acetic acid.[6]

Materials:

-

p-Aminobenzoic acid

-

Nitrosobenzene

-

Glacial acetic acid

-

95% Ethanol

-

1-L Erlenmeyer flask

-

Büchner funnel

Procedure: [6]

-

Dissolve 54 g (0.39 mole) of p-aminobenzoic acid in 390 ml of warm glacial acetic acid in a 1-L Erlenmeyer flask.

-

Cool the solution to room temperature.

-

Add 42 g (0.39 mole) of nitrosobenzene and shake the mixture until the nitrosobenzene dissolves.

-

Stopper the flask and allow the solution to stand for 12 hours at room temperature. Crystallization of the product should begin after approximately 15 minutes.

-

Collect the p-phenylazobenzoic acid on a Büchner funnel. It is important not to cool the solution below room temperature before filtering to avoid the precipitation of impurities.

-

Wash the collected solid with acetic acid and then with water.

-

The yield of the air-dried acid is approximately 62 g (70%), with a melting point of 245–247 °C.

-

For further purification, recrystallize the product from 95% ethanol (using approximately 60 ml per gram of acid). This will yield orange-gold plates with a melting point of 248.5–249.5 °C. The yield after recrystallization is about 54 g (61%).

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Characterization

NMR spectroscopy is used to determine the molecular structure of this compound.

Typical Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[10][11]

-

Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[10]

-

¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the benzoic acid and the phenyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Analysis: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

IR spectroscopy is employed to identify the functional groups present in the molecule.

Typical Protocol:

-

Sample Preparation: Prepare a solid sample as a KBr pellet or as an oil mull. For the KBr pellet method, mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.[12]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key absorptions to identify include the broad O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretches of the aromatic rings (around 1600-1450 cm⁻¹), and the N=N stretch of the azo group.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the photoisomerization of the azobenzene group.

Typical Protocol:

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) to prepare a dilute solution (e.g., 5 x 10⁻⁵ M).[13]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Analysis: The absorption spectrum is recorded over a wavelength range of approximately 250-700 nm.[13] The spectrum will show characteristic absorption bands for the π-π* and n-π* transitions of the azobenzene chromophore.

Caption: General workflow for the spectroscopic characterization of this compound.

Applications and Relevance

This compound is a molecule of significant interest primarily due to its photo-isomerizable nature, making it a valuable component in the development of photoresponsive materials.[4][7] Its applications include:

-

Molecular Switches: The reversible trans-cis isomerization upon exposure to light allows for its use in molecular-scale switches.[4]

-

Photochromic Materials: It can be incorporated into polymers and other materials to create photochromic systems that change color or other properties in response to light.[7]

-

Drug Delivery: While not a primary application, the photoresponsive nature of azobenzene derivatives has been explored in the context of targeted drug delivery systems, where light can be used to trigger the release of a therapeutic agent.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its chemical structure, physicochemical properties, and comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers and professionals, enabling them to effectively utilize this compound in their scientific endeavors, particularly in the realm of materials science and potentially in the design of novel drug delivery systems. The provided workflows and data tables offer a practical and accessible reference for laboratory work.

References

- 1. worldwidejournals.com [worldwidejournals.com]

- 2. This compound | C13H10N2O2 | CID 15276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) IR Spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the Synthesis of 4-Phenylazobenzoic Acid from p-Aminobenzoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Phenylazobenzoic acid, a valuable compound in various research and development applications, including the creation of photoresponsive materials and as a building block in medicinal chemistry.[1] The synthesis primarily originates from p-aminobenzoic acid (PABA), an intermediate derived from the shikimate pathway in nature.[2] This document details the prevalent synthetic strategies, provides explicit experimental protocols, and summarizes key quantitative data.

Synthetic Strategies

The conversion of p-aminobenzoic acid to this compound is fundamentally an azo coupling process. Two primary pathways are considered for this transformation:

-

Route A: Diazotization-Coupling. This classic two-step method involves the diazotization of p-aminobenzoic acid to form a diazonium salt intermediate, followed by an electrophilic aromatic substitution reaction (azo coupling) with benzene. While theoretically sound, this route can be challenging due to the relatively low nucleophilicity of benzene, which is not an "activated" aromatic compound.[3]

-

Route B: Condensation with Nitrosobenzene. A more direct and well-documented method involves the condensation reaction between p-aminobenzoic acid and nitrosobenzene in a suitable solvent like glacial acetic acid.[4] This approach often provides higher yields and a more straightforward procedure.

This guide will detail the experimental protocols for both approaches, with a focus on the more practical and higher-yielding nitrosobenzene condensation method as documented in Organic Syntheses.

Reaction Pathways and Workflow

The logical flow of the synthesis, from starting materials to the final product, is outlined below. The diagrams illustrate both the chemical transformations and the general laboratory workflow.

Experimental Protocols

Protocol A: Diazotization of p-Aminobenzoic Acid and Azo Coupling

This protocol describes the general procedure for the classic two-step synthesis. The success of the coupling step is highly dependent on reaction conditions.

Step 1: Preparation of p-Carboxybenzenediazonium Chloride

-

In a beaker, dissolve p-aminobenzoic acid in a dilute solution of hydrochloric acid (e.g., 3 M HCl) and water.

-

Cool the beaker in an ice-salt bath to bring the internal temperature of the solution to 0-5°C. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt, which can form p-hydroxybenzoic acid as a side product.[5]

-

In a separate vessel, prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of p-aminobenzoic acid. Vigorous stirring is essential.

-

Maintain the temperature between 0-5°C throughout the addition. The completion of diazotization can be monitored by testing for excess nitrous acid with starch-iodide paper, which will turn blue-black in its presence.[5]

-

The resulting cold solution of p-carboxybenzenediazonium chloride should be used immediately in the next step.

Step 2: Azo Coupling with Benzene

-

The diazonium salt solution acts as the electrophile. For coupling with an unactivated arene like benzene, a Lewis acid catalyst may be required, similar to a Friedel-Crafts reaction.

-

Slowly add the cold diazonium salt solution to a cooled, vigorously stirred mixture of benzene and a suitable solvent/catalyst system.

-

Allow the reaction to proceed at low temperature, followed by a slow warming to room temperature.

-

Upon reaction completion, the product is isolated via filtration, washed, and purified by recrystallization.

Protocol B: Condensation of p-Aminobenzoic Acid with Nitrosobenzene

This highly reliable one-step protocol is adapted from Organic Syntheses and provides a direct route to the target compound with good yields.[4]

Materials:

-

p-Aminobenzoic acid: 54 g (0.39 mole)

-

Nitrosobenzene: 42 g (0.39 mole)

-

Glacial Acetic Acid: 390 ml

-

95% Ethanol (for recrystallization)

Procedure:

-

In a 1-liter Erlenmeyer flask, dissolve 54 g (0.39 mole) of p-aminobenzoic acid in 390 ml of warm glacial acetic acid.

-

Cool the solution to room temperature.

-

Add 42 g (0.39 mole) of nitrosobenzene to the solution and shake the mixture until the nitrosobenzene is completely dissolved.

-

Stopper the flask and allow the solution to stand for 12 hours at room temperature. Crystallization of the product typically begins within 15 minutes.[4]

-

Collect the precipitated this compound on a Büchner funnel. It is important not to cool the solution below 20°C before filtering, as this may cause impurities to precipitate.[4]

-

Wash the collected solid first with glacial acetic acid and then with water.

-

Air-dry the product. This yields the crude acid.

-

For purification, recrystallize the crude product from 95% ethanol (approximately 60 ml of ethanol per gram of acid). The pure product is obtained as orange-gold plates.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the nitrosobenzene condensation method (Protocol B).[4]

| Parameter | Value | Reference |

| Reactants | p-Aminobenzoic acid, Nitrosobenzene | [4] |

| Molar Ratio | 1:1 | [4] |

| Solvent | Glacial Acetic Acid | [4] |

| Reaction Time | 12 hours | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Crude Yield | 70% (62 g) | [4] |

| Recrystallized Yield | 61% (54 g) | [4] |

| Melting Point (Crude) | 245–247 °C | [4] |

| Melting Point (Pure) | 248.5–249.5 °C | [4] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [6] |

| Molecular Weight | 226.23 g/mol | [6] |

Potential Side Reactions and Considerations

In azo dye synthesis, precise control of reaction conditions is paramount to minimize side products.

-

Temperature Control: During diazotization (Protocol A), temperatures above 5-10°C can lead to the decomposition of the diazonium salt, yielding nitrogen gas and undesired phenolic byproducts like p-hydroxybenzoic acid.[5]

-

pH Control: The pH is critical for the azo coupling step. In reactions with amines, a slightly acidic to neutral medium is typically required. If the pH is too low, the amine is protonated and deactivated. If it is too high, the diazonium salt can convert to a diazotate ion, which is unreactive.[5]

-

Self-Coupling: The diazonium salt can sometimes couple with unreacted p-aminobenzoic acid, leading to impurities.[5] Prompt use of the prepared diazonium salt solution is recommended.

By adhering to the detailed protocols, particularly the well-established procedure involving nitrosobenzene, researchers can reliably synthesize high-purity this compound for advanced applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Phenylazobenzoic Acid (CAS: 1562-93-2)

This technical guide provides a comprehensive overview of this compound (CAS No. 1562-93-2), a photo-isomerizable azobenzene derivative.[1] This document consolidates essential physicochemical data, spectral information, synthesis protocols, potential applications, and safety guidelines pertinent to research and development.

Physicochemical Properties

This compound, also known as 4-carboxyazobenzene, is an organic compound characterized by a phenyl group and a benzoic acid moiety linked by an azo bridge (-N=N-).[2] This structure imparts its characteristic color and photo-responsive properties.[2]

| Property | Value | Source |

| CAS Number | 1562-93-2 | [3][4][5] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [2][3][4][6] |

| Molecular Weight | 226.23 g/mol | [3][6] |

| IUPAC Name | 4-(phenyldiazenyl)benzoic acid | [3][6] |

| Synonyms | p-Phenylazobenzoic acid, Azobenzene-4-carboxylic acid, 4-Carboxyazobenzene | [3][4][6] |

| Appearance | Orange to Brown powder/crystal | [2] |

| Melting Point | 247-250 °C | [1][6] |

| Solubility | Moderately soluble in organic solvents; less soluble in water. | [2] |

Spectral Data

The conjugated system formed by the aromatic rings and the azo linkage gives this compound distinct UV-Vis absorbance characteristics.[2] Spectral data is crucial for its characterization.

| Spectral Data Type | Key Information | Source |

| ¹H NMR | Spectrum available for structural confirmation. | [7] |

| ¹³C NMR | Spectrum available for structural analysis. | [7] |

| Infrared (IR) Spectrum | Available from NIST and Coblentz Society collections. | [4][8][9] |

| Mass Spectrum (EI) | Data available through the NIST Chemistry WebBook. | [4][10] |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of p-aminobenzoic acid with nitrosobenzene.[1] While a detailed, peer-reviewed protocol for this specific reaction was not found in the initial search, a general procedure can be outlined. Another established method for creating similar azo compounds involves the diazotization of a primary aromatic amine followed by a coupling reaction.[11]

General Experimental Protocol (Diazotization Route):

-

Diazotization: Dissolve p-aminobenzoic acid in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The reaction progress can be monitored using starch-iodide paper. This step forms the diazonium salt.

-

Coupling Reaction: In a separate vessel, prepare a solution of the coupling agent (in this case, benzene) in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the coupling agent solution, maintaining a controlled temperature and pH.

-

Allow the reaction to proceed for a specified time until the coupling is complete, which is often indicated by a distinct color change.

-

Isolation and Purification: The resulting solid azo dye is then isolated by filtration. Purification is typically achieved through recrystallization from a suitable solvent like ethanol or acetic acid to yield the final product.

Caption: General synthesis workflow for this compound.

Safety and Handling Protocol

This compound is classified as an irritant.[3] Adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[12]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[12][13]

-

Respiratory Protection: In case of dust formation or if exposure limits are exceeded, use a full-face respirator with a particle filter.[12][13]

-

-

Handling:

-

Storage:

-

First-Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[13][15]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][15]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[13][15]

-

Applications in Research and Drug Development

This compound is a versatile molecule with applications stemming from its photo-isomerizable nature and its structure as an azo dye.

-

Photo-responsive Materials: As an azobenzene derivative, it is a photo-isomerizable molecule, making it a candidate for developing photo-reversible switches and photochromic materials.[1] It has been used to prepare novel photochromic ZrO₂ precursor solutions for functional thin films.[1]

-

Materials Science: The interaction of this compound with TiO₂ and ZnO electrodes has been investigated, suggesting its utility in solar cells and nanostructured metal oxides.[1]

-

Supramolecular Chemistry: It can be used for the post-functionalization of polymers to induce complexation abilities, for instance with α-cyclodextrin.[1]

-

Dyes and Pigments: Like many azo compounds, its vibrant color makes it useful as a dye or pigment and as an intermediate in the synthesis of other colorants.[2]

-

Biological Activity of Derivatives: While data on the specific biological activity of this compound is limited, derivatives of related benzoic acids are known to possess a wide range of therapeutic properties. For example, derivatives of p-hydroxybenzoic acid and p-aminobenzoic acid have shown antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[11][16][17][18] This suggests that this compound could serve as a valuable scaffold for developing new therapeutic agents.

Caption: Potential research and development applications of this compound.

Safety and Hazard Information

It is crucial for researchers to be aware of the hazards associated with this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[3]

Conclusion

This compound (CAS: 1562-93-2) is a compound of significant interest due to its photo-responsive properties and its potential as a building block in materials science and medicinal chemistry. Its well-defined physicochemical properties and synthesis routes make it an accessible material for research. While the direct biological activity of the parent compound is not extensively documented, its structural similarity to other biologically active benzoic acids makes it a promising scaffold for the development of novel therapeutics. Proper safety and handling procedures are essential when working with this chemical.

References

- 1. 4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 [chemicalbook.com]

- 2. CAS 1562-93-2: 4-(2-Phenyldiazenyl)benzoic acid [cymitquimica.com]

- 3. This compound | C13H10N2O2 | CID 15276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 9. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 10. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]

- 11. jocpr.com [jocpr.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. mdpi.com [mdpi.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Phenylazobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Phenylazobenzoic acid, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, offering a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound reveal its unique chemical environment.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the azo group and the carboxylic acid group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | d | 2H | Protons ortho to -COOH |

| ~8.00 | d | 2H | Protons ortho to -N=N- |

| ~7.95 | d | 2H | Protons meta to -COOH |

| ~7.55 | m | 3H | Protons meta and para to -N=N- |

| ~13.0 (broad) | s | 1H | -COOH |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows distinct signals for the carboxylic acid carbon, the carbons of the two aromatic rings, and the carbons attached to the azo group.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~155 | C-N (Carbon attached to azo group) |

| ~152 | C-N (Carbon attached to azo group) |

| ~134 | Quaternary carbon in the benzoic acid ring |

| ~131 | CH of the phenyl ring |

| ~130 | CH of the benzoic acid ring |

| ~129 | CH of the phenyl ring |

| ~123 | CH of the benzoic acid ring |

| ~122 | CH of the phenyl ring |

Note: The specific assignments can be confirmed using two-dimensional NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid group, the azo group, and the aromatic rings.[1][2]

Table 3: IR Spectroscopic Data for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1485 | Medium | C=C stretch (Aromatic rings) |

| ~1420 | Medium | N=N stretch (Azo group) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~920 | Broad | O-H bend (Carboxylic acid dimer) |

| ~850, ~770, ~690 | Strong | C-H out-of-plane bend (Aromatic rings) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by two main absorption bands corresponding to the π → π* and n → π* transitions of the azobenzene chromophore.[3][4]

Table 4: UV-Vis Spectroscopic Data for this compound in Ethanol [3][4]

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| ~320 | ~21,000 | π → π |

| ~450 | ~500 | n → π |

Note: The position and intensity of the absorption bands can be influenced by the solvent polarity.[3]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Cap the NMR tube and ensure the sample is fully dissolved, using gentle vortexing if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the background spectrum of the empty sample compartment.

-

Record the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility of 4-Phenylazobenzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenylazobenzoic acid, a crucial parameter for its application in research, particularly in drug development and material science. This document outlines available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Data: Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on chemical property predictions and qualitative assessments from various sources, a general solubility profile can be established.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Solvent Type | Solubility | Data Type |

| Water | H₂O | Polar Protic | 0.062 g/L (at 25°C) | Calculated[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Qualitative[3][4] |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar Aprotic | Soluble | Qualitative[4] |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | Inferred |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Inferred |

| Acetone | (CH₃)₂CO | Polar Aprotic | Slightly Soluble | Inferred |

| Hexane | C₆H₁₄ | Non-polar | Insoluble | Inferred[5] |

| Benzene | C₆H₆ | Non-polar | Insoluble | Inferred[5] |

Note: Inferred solubility is based on the general principle of "like dissolves like" and the known polar and non-polar characteristics of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for its practical application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a conventional and widely used method to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification:

-

Using HPLC: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.

-

Using UV-Vis Spectrophotometry: If this compound has a chromophore, prepare a series of standard solutions of known concentrations and measure their absorbance at the wavelength of maximum absorbance (λmax). Create a calibration curve by plotting absorbance versus concentration. Dilute the filtered sample solution to fall within the linear range of the calibration curve and measure its absorbance to determine the concentration.

-

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/L.

Method 2: High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, automated HTS methods are often employed.

Materials:

-

This compound (as a stock solution in a highly soluble solvent like DMSO)

-

A panel of desired solvents

-

96-well microplates

-

Automated liquid handling system

-

Plate reader (e.g., nephelometer or a spectrophotometer capable of turbidity measurements)

Procedure:

-

Plate Preparation: Dispense the desired solvents into the wells of a 96-well plate.

-

Compound Addition: Use an automated liquid handler to add small volumes of a concentrated stock solution of this compound in DMSO to the solvent-containing wells.

-

Incubation and Mixing: The plate is typically shaken for a set period (e.g., 1-2 hours) at a controlled temperature to allow for dissolution.

-

Turbidity Measurement: The solubility is assessed by measuring the turbidity or light scattering in each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed indicates the limit of solubility.

-

Data Analysis: The data is analyzed to determine the highest concentration at which the compound remains in solution for each solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in a typical equilibrium solubility determination experiment.

Caption: Workflow for Equilibrium Solubility Determination.

References

- 1. chemeo.com [chemeo.com]

- 2. Benzoic acid, 4-(phenylazo)- (CAS 1562-93-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]

- 4. 4-[4-(二甲基氨基)苯基偶氮]苯甲酸N-琥珀酰亚胺酯 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

The Core Mechanism of Photoisomerization of 4-Phenylazobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylazobenzoic acid, a prominent derivative of azobenzene, undergoes reversible photoisomerization between its thermally stable trans (E) and metastable cis (Z) forms. This light-induced molecular switching capability has positioned it as a key component in the development of photoswitchable materials, molecular machines, and photopharmacology. Understanding the intricate mechanisms governing this process is paramount for the rational design and optimization of novel photosensitive systems. This technical guide provides an in-depth exploration of the core photoisomerization mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the proposed pathways and computational workflows.

Introduction to Photoisomerization

The photoisomerization of azobenzene and its derivatives is a fundamental photochemical reaction involving the reversible transformation between two geometric isomers upon light absorption. The trans isomer is generally planar and thermodynamically more stable, while the cis isomer is non-planar and metastable.[1] The process is typically initiated by irradiating the trans isomer with UV light, leading to the formation of the cis isomer. The reverse cis-to-trans isomerization can be triggered by visible light or occurs thermally.[1] This reversible process is at the heart of their application as molecular switches.[2]

The Core Isomerization Mechanisms

The photoisomerization of azobenzene derivatives like this compound from the trans to the cis form is understood to proceed primarily through two competing mechanisms following electronic excitation: rotation and inversion .[2]

-

Rotation Mechanism: This pathway involves the twisting of the molecule around the central N=N double bond. Upon excitation to the S1 (n→π*) state, the N=N bond loses some of its double-bond character, facilitating rotation around the CNNC dihedral angle. This pathway is often considered the dominant mechanism for photoisomerization as it provides a barrierless route to a conical intersection with the ground state (S0), allowing for efficient relaxation to the cis isomer.[2]

-

Inversion Mechanism: This mechanism proceeds through a planar or near-planar transition state where one of the nitrogen-carbon bonds straightens out (the NNC bond angle approaches 180°). In the ground state, the inversion pathway is generally favored for the thermal cis-to-trans isomerization.[2]

Computational studies, particularly those employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in elucidating the potential energy surfaces of these pathways.[3] For many azobenzene derivatives, photoexcitation leads to the S2 state, which then rapidly relaxes to the S1 state, from where the isomerization predominantly occurs.[3]

Quantitative Data on Photoisomerization

The efficiency and kinetics of the photoisomerization of this compound are influenced by various factors, including the excitation wavelength, solvent polarity, and molecular environment.[4] The following tables summarize key quantitative parameters.

| Parameter | Wavelength (nm) | Solvent | Value | Reference |

| trans Isomer | ||||

| λmax (π→π* transition) | ~320-360 | Various | - | [4] |

| λmax (n→π* transition) | ~440 | Various | - | [4] |

| cis Isomer | ||||

| λmax (n→π* transition) | ~450 | Various | - | [1] |

| Photoisomerization | ||||

| trans → cis Excitation | ~365 | Various | - | [1] |

| cis → trans Excitation | ~450 | Various | - | [1] |

Table 1: Spectroscopic Properties of this compound Isomers. This table outlines the typical absorption maxima (λmax) for the characteristic electronic transitions of the trans and cis isomers and the wavelengths used to induce isomerization.

| Parameter | Solvent | Value | Reference |

| Quantum Yield (Φ) | |||

| Φ (trans → cis) | Chloroform | 0.354 | [5] |

| Φ (cis → trans) | Chloroform | 0.39 | [5] |

| Photostationary State (PSS) | |||

| [cis]PSS/[trans]PSS | D2O | 0.33–1.2 | [6] |

| [cis]PSS/[trans]PSS | DMSO-d6 | 0.37–3.8 | [6] |

| Thermal Relaxation | |||

| Half-life (cis → trans) | Polar Solvents | Faster | [4] |

| Half-life (cis → trans) | Non-polar Solvents | Slower | [4] |

Table 2: Key Kinetic and Efficiency Parameters for this compound Photoisomerization. This table presents the quantum yields, photostationary state ratios, and the influence of solvent polarity on the thermal relaxation rate.

Experimental Protocols

The study of this compound photoisomerization involves a combination of spectroscopic and computational techniques.

UV-Visible Spectroscopy for Monitoring Isomerization

Objective: To monitor the spectral changes during photoisomerization and determine the composition of the photostationary state.

Methodology:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Record the initial UV-Vis absorption spectrum of the predominantly trans isomer solution.

-

Irradiate the solution with a UV light source (e.g., 365 nm LED) to induce trans-to-cis isomerization.[4]

-

Periodically record the UV-Vis spectrum until no further changes are observed, indicating that the photostationary state (PSS) has been reached.

-

To observe the reverse isomerization, irradiate the PSS solution with visible light (e.g., >450 nm) and record the spectral changes as the solution returns towards the initial trans state.[1]

-

The relative concentrations of the trans and cis isomers at the PSS can be calculated from the changes in absorbance at the respective λmax values.

Transient Absorption Spectroscopy

Objective: To investigate the ultrafast dynamics of the excited states involved in the isomerization process.

Methodology:

-

A femtosecond laser system is used to generate both a pump pulse and a probe pulse.

-

The pump pulse (e.g., at the π→π* absorption band) excites the this compound molecules.[7]

-

The probe pulse, a broadband white light continuum, is passed through the excited sample at varying time delays after the pump pulse.

-

The changes in the absorption of the probe light are measured as a function of wavelength and time delay.

-

The resulting transient absorption spectra reveal the formation and decay of excited states and the timescale of the isomerization process, which can be on the order of picoseconds.[7]

Computational Modeling

Objective: To calculate the potential energy surfaces of the ground and excited states to understand the isomerization pathways.

Methodology:

-

Ground State Geometry Optimization: The geometries of the trans and cis isomers are optimized in the ground electronic state (S0) using a method like Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[2]

-

Excited State Calculations: The energies of the excited states (e.g., S1, S2) are calculated for the optimized ground state geometries using Time-Dependent DFT (TD-DFT).[3]

-

Potential Energy Surface Scanning: To map the isomerization pathway, relaxed scans are performed by systematically changing a reaction coordinate, such as the CNNC dihedral angle (for rotation) or an NNC bond angle (for inversion), while optimizing the remaining geometrical parameters.[8]

-

Conical Intersection Search: The geometries of conical intersections between the excited and ground states are located, as these are crucial for the non-radiative decay back to the ground state.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed.

Caption: Proposed photoisomerization pathways of this compound.

Caption: Workflow for investigating the photoisomerization of this compound.

Conclusion

The photoisomerization of this compound is a complex process governed by competing rotation and inversion mechanisms on the excited-state potential energy surface. A thorough understanding of this process, facilitated by a combination of advanced spectroscopic techniques and computational modeling, is crucial for its application in various fields. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the potential of this versatile molecular switch. The ability to precisely control molecular geometry with light opens up exciting possibilities for the design of next-generation photoresponsive materials and targeted therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 4. benchchem.com [benchchem.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. On the Computational Design of Azobenzene-Based Multi-State Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cis-trans Isomerization of 4-Phenylazobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

The reversible cis-trans isomerization of azobenzene and its derivatives, such as 4-Phenylazobenzoic acid (PABA), represents a cornerstone of photopharmacology and the development of photoresponsive materials. The ability to control molecular geometry with light allows for the spatiotemporal regulation of biological activity and material properties. This technical guide provides a comprehensive overview of the isomerization of PABA, including its underlying mechanisms, quantitative photophysical parameters, and detailed experimental protocols for its characterization.

Core Concepts of Isomerization

The photochromism of this compound is centered around the reversible isomerization of the central nitrogen-nitrogen double bond (-N=N-). The molecule can exist in two primary isomeric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer.

-

trans-4-Phenylazobenzoic acid: This isomer is characterized by a nearly planar structure, with the phenyl rings positioned on opposite sides of the azo bond. It is the more stable form due to reduced steric hindrance.

-

cis-4-Phenylazobenzoic acid: In this form, the phenyl rings are located on the same side of the azo bond, resulting in a more bent and sterically hindered structure. This isomer is less stable and can revert to the trans form either thermally or upon irradiation with light of a suitable wavelength.

The transition between these two states is the basis for PABA's function as a molecular switch.

Mechanisms of Isomerization

The isomerization of azobenzenes can proceed through two primary mechanistic pathways: rotation and inversion.

-

Rotation: This mechanism involves the rotation around the N=N double bond in the excited state, passing through a twisted transition state where the π-bond is temporarily broken. For "push-pull" azobenzenes, which have both electron-donating and electron-withdrawing groups, the rotational pathway is often favored for thermal isomerization due to a more polar transition state that can be stabilized by polar solvents.[1]

-

Inversion: This pathway involves a change in the hybridization of one of the nitrogen atoms, leading to a semi-linear transition state.

The operative mechanism can be influenced by factors such as the substitution pattern on the phenyl rings, the polarity of the solvent, and the temperature.

Quantitative Photophysical and Kinetic Data

While specific quantitative data for this compound is not extensively available in the surveyed literature, the following tables provide a framework for the key parameters that govern its isomerization. Data for closely related azobenzene derivatives are included for context and comparison.

Table 1: UV-Vis Absorption Characteristics of this compound and Related Compounds

| Compound | Isomer | Solvent | π → π* λmax (nm) | n → π* λmax (nm) | Molar Absorptivity (ε) at π → π* λmax (M⁻¹cm⁻¹) | Molar Absorptivity (ε) at n → π* λmax (M⁻¹cm⁻¹) |

| This compound | trans | Dichloromethane | ~325 | ~440 | Data not available | Data not available |

| This compound | trans | Chloroform | ~328 | ~440 | Data not available | Data not available |

| This compound | trans | Acetonitrile | ~322 | ~440 | Data not available | Data not available |

| This compound | trans | Methanol | ~324 | ~440 | Data not available | Data not available |

| Azobenzene | trans | Methanol | 319 | 443 | 21,000 | 405 |

| Azobenzene | cis | Methanol | 281 | 434 | 5,100 | 1,400 |

Note: The absorption maxima for this compound are based on graphical data from various sources; molar absorptivity values were not provided.

Table 2: Photoisomerization Quantum Yields of Azobenzene Derivatives

| Compound | Isomerization | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) |

| Azobenzene | trans → cis | Methanol | 313 | 0.11 |

| Azobenzene | cis → trans | Methanol | 436 | 0.44 |

| Azobenzene on DNA (ssDNA) | trans → cis | - | - | 0.036 ± 0.002[2] |

| Azobenzene on DNA (dsDNA) | trans → cis | - | - | 0.0056 ± 0.0008[2] |

Note: Quantum yields are highly dependent on the molecular environment and experimental conditions.

Table 3: Thermal Cis-to-Trans Isomerization Kinetics of Azobenzene Derivatives

| Compound | Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) |

| 4-Anilino-4'-nitroazobenzene | Hexane | 25 | 0.00014 | ~82.5 min |

| 4-Anilino-4'-nitroazobenzene | Ethanol | 25 | 0.0012 | ~9.6 min |

| 4-Hydroxyazobenzene | Toluene | 25 | ~0.0006 | ~19.3 min |

| 4-Hydroxyazobenzene | Ethanol | 25 | ~3.3 | ~0.21 s |

Note: The rate of thermal relaxation is significantly influenced by the solvent polarity and the electronic nature of the substituents.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-aminobenzoic acid with nitrosobenzene in glacial acetic acid.

Materials:

-

p-Aminobenzoic acid

-

Nitrosobenzene

-

Glacial acetic acid

-

Standard laboratory glassware

-

Stirring apparatus

Procedure:

-

Dissolve p-aminobenzoic acid in glacial acetic acid.

-

Add nitrosobenzene to the solution.

-

Stir the reaction mixture at room temperature, typically overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Monitoring Photoisomerization using UV-Vis Spectroscopy

This protocol outlines the general procedure for observing the photoisomerization of PABA in solution.

Materials:

-

This compound

-

High-purity solvent (e.g., ethanol, DMSO, chloroform)

-

Quartz cuvette (1 cm path length)

-

UV-Vis spectrophotometer

-

Light source for trans-to-cis isomerization (e.g., 365 nm UV LED or lamp)

-

Light source for cis-to-trans isomerization (e.g., >420 nm visible light LED or lamp with a long-pass filter)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of the trans isomer in the range of 0.8-1.2.

-

Initial Spectrum: Record the UV-Vis spectrum of the solution before irradiation. This spectrum represents the thermally adapted state, which is predominantly the trans isomer.

-

trans-to-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm). Periodically, cease irradiation and record the UV-Vis spectrum. A decrease in the π→π* absorption band (around 320-330 nm) and an increase in the n→π* band (around 440 nm) will be observed as the cis isomer is formed. Continue this process until the photostationary state (PSS) is reached, where no further spectral changes occur.

-

cis-to-trans Isomerization: Take the PSS sample from the previous step and irradiate it with visible light (e.g., >420 nm). Record the spectra at intervals to observe the reversion to the trans isomer, characterized by the recovery of the π→π* band.

Determination of Thermal Isomerization Kinetics

This protocol describes how to measure the rate of thermal back-isomerization from the cis to the trans form.

Materials:

-

A solution of this compound at the PSS, rich in the cis isomer (prepared as in section 4.2)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvette

Procedure:

-

Establish PSS: Prepare the cis-rich PSS by irradiating the sample with UV light as described above.

-

Dark Adaptation: Place the cuvette containing the PSS solution in the temperature-controlled holder of the spectrophotometer in the dark.

-

Kinetic Measurement: Record the UV-Vis spectrum at regular time intervals. The rate of the thermal back-isomerization can be followed by monitoring the increase in absorbance at the λmax of the trans isomer's π→π* band.

-

Data Analysis: The thermal relaxation of azobenzenes typically follows first-order kinetics.[3] Plot ln((A∞ - At) / (A∞ - A₀)) versus time, where A₀ is the initial absorbance at the monitoring wavelength, At is the absorbance at time t, and A∞ is the absorbance after the reaction has gone to completion (the spectrum of the pure trans isomer). The slope of the resulting line will be equal to -k, where k is the first-order rate constant. The half-life (t½) can then be calculated as ln(2)/k.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes and workflows involved in the study of this compound isomerization.

Caption: Photoisomerization and thermal relaxation pathways of this compound.

References

An In-depth Technical Guide to the Thermal Stability of 4-Phenylazobenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 4-phenylazobenzoic acid and its derivatives, compounds of significant interest in materials science and drug development due to their unique photoresponsive properties. Understanding the thermal stability of these molecules is crucial for their application in various fields, including liquid crystals, molecular switches, and targeted drug delivery systems. This document summarizes key thermal decomposition data, details the experimental protocols for thermal analysis, and provides a visual workflow for these analytical procedures.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For this compound and its derivatives, the primary points of thermal degradation involve the cleavage of the azo bond (-N=N-) and the decarboxylation of the benzoic acid moiety. The temperature at which these events occur is a critical parameter for determining the operational window for any application. The substituents on the phenyl rings can significantly influence this stability by altering the electronic properties and steric environment of the molecule.

Quantitative Thermal Stability Data

The thermal stability of this compound and its derivatives is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing precise information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.

Table 1: Thermogravimetric Analysis (TGA) Data for 4-(4-alkyloxyphenylazo) Benzoic Acids [1]

| Compound | Alkyl Chain (n) | Tonset (°C) | Tpeak (°C) | Tendset (°C) | Mass Loss (%) | Residue (%) |

| 3a | 6 | 353.1 | 380.1 | 428.3 | 55.4 | 44.6 |

| 3b | 7 | 303.3 | 371.2 | 425.1 | 63.9 | 36.1 |

| 3c | 8 | 352.9 | 382.4 | 430.2 | 65.2 | 34.8 |

| 3d | 9 | 353.0 | 381.1 | 429.5 | 69.1 | 30.9 |

| 3e | 10 | 340.5 | 375.3 | 427.8 | 71.3 | 28.7 |

| 3f | 18 | 198.4 | 385.1 | 435.7 | 78.2 | 21.8 |

Tonset: Onset temperature of decomposition Tpeak: Temperature of maximum decomposition rate Tendset: Endset temperature of decomposition

The data indicates that the thermal degradation for most of these alkoxy derivatives begins at temperatures above 300°C, suggesting good thermal stability that is suitable for applications requiring elevated temperatures.[1] The thermal stability series, based on the onset temperature of the first degradation stage, is: 3f < 3b < 3a ≈ 3c ≈ 3d ≈ 3e.[1]

For comparison, a study on azobenzene-4,4'-dicarboxylic acid dimethyl ester (AADE), a related diester, showed an exothermic heat of decomposition in the range of 790.85–895.69 kJ kg−1. The self-accelerating decomposition temperature (SADT) for a 25 kg package of AADE was calculated to be 216.37 °C, highlighting the potential thermal hazards associated with bulk quantities of these materials.

Experimental Protocols

Accurate and reproducible thermal analysis data is contingent on meticulous experimental procedures. The following sections detail the methodologies for TGA and DSC analysis of this compound and its derivatives.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine the thermal stability and composition of a material by measuring the change in its mass as it is heated.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace is required.

Procedure:

-

Sample Preparation: A small sample (typically 2-5 mg) of the compound is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on the TGA balance.

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[1]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10 K/min).[1]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to study the thermal transitions of a material, such as melting, crystallization, and decomposition, by measuring the difference in heat flow between the sample and a reference.

Instrumentation: A differential scanning calorimeter with a furnace and high-sensitivity sensors is used.

Procedure:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan.

-

Reference Preparation: An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles at a constant rate (e.g., 10°C/min) to observe phase transitions.

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the temperatures and enthalpies of melting, crystallization, and other thermal events.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound and its derivatives.

Caption: Workflow for Thermal Analysis.

Conclusion

The thermal stability of this compound and its derivatives is a critical factor for their practical application. The data on alkoxy derivatives suggest that these compounds generally possess good thermal stability, with decomposition onset temperatures often exceeding 300°C. The length of the alkyl chain and other substituents can modulate this stability. The detailed experimental protocols for TGA and DSC provided in this guide offer a foundation for researchers to conduct reliable and reproducible thermal analysis of these and similar compounds. Further research to obtain detailed thermal decomposition data for the parent this compound would be beneficial for a more complete understanding of the structure-stability relationships in this important class of photoresponsive molecules.

References

An In-depth Technical Guide to 4-Phenylazobenzoic Acid Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-phenylazobenzoic acid and its derivatives. This class of compounds, characterized by the presence of an azo (-N=N-) functional group linking a phenyl and a benzoic acid moiety, has garnered significant interest due to its diverse applications in materials science and medicinal chemistry.

Core Synthesis: The Azo Coupling Reaction

The primary and most widely utilized method for the synthesis of this compound and its derivatives is the azo coupling reaction .[1] This reaction is a classic example of an electrophilic aromatic substitution. The general workflow involves two key steps:

-

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt acts as the electrophile in the subsequent step.

-

Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, the coupling component. In the synthesis of this compound derivatives, this is often a substituted phenol or aniline. The substitution typically occurs at the para position of the coupling agent.[2]

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for the synthesis of this compound derivatives via diazotization and azo coupling.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the parent this compound and a representative derivative.

Synthesis of this compound

This protocol is adapted from a well-established procedure.[3]

Materials:

-

p-Aminobenzoic acid

-

Nitrosobenzene

-

Glacial acetic acid

-

95% Ethanol

Procedure:

-

Dissolve 54 g (0.39 mole) of p-aminobenzoic acid in 390 ml of warm glacial acetic acid in a 1-L Erlenmeyer flask.

-

Cool the solution to room temperature.

-

Add 42 g (0.39 mole) of nitrosobenzene and shake the mixture until the nitrosobenzene dissolves completely.

-

Stopper the flask and allow the solution to stand for 12 hours at room temperature. Crystallization of the product should begin within approximately 15 minutes.

-

Collect the precipitated p-phenylazobenzoic acid on a Büchner funnel. It is important not to cool the solution below room temperature before filtration to avoid the precipitation of impurities.[3]

-

Wash the collected solid with glacial acetic acid and then with water.

-

The yield of the air-dried acid is approximately 62 g (70%), with a melting point of 245–247 °C.[3]

-

For further purification, recrystallize the product from 95% ethanol (using approximately 60 ml per gram of crude product). This will yield orange-gold plates with a melting point of 248.5–249.5 °C. The yield after recrystallization is about 54 g (61%).[3]

General Procedure for Synthesis of Substituted this compound Derivatives

This is a generalized protocol based on the common diazotization and coupling methodology.

Materials:

-

Substituted aniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

p-Aminobenzoic acid

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

Part 1: Diazotization of Substituted Aniline

-

Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

Part 2: Coupling Reaction

-

In a separate beaker, dissolve p-aminobenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold p-aminobenzoic acid solution with vigorous stirring.

-

A colored precipitate of the azo compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

-

Filter the crude product, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4-(substituted-phenylazo)benzoic acid.

Physicochemical Data of this compound and Derivatives

The following table summarizes key physicochemical data for the parent compound and some of its derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference(s) |

| This compound | C₁₃H₁₀N₂O₂ | 226.23 | 247-250 | Orange-gold plates | [3] |

| Azobenzene-4-carboxylic acid | C₁₃H₁₀N₂O₂ | 226.23 | 242-244 | Solid | [4] |

Note: Data for a wider range of specific derivatives with yields and spectral data is often found within individual research articles focusing on a particular series of compounds.

Applications in Drug Development

This compound derivatives are being explored for various therapeutic applications, primarily due to the biological activity associated with the azo linkage.

Antimicrobial Activity

Azo compounds have demonstrated notable antimicrobial properties.[5][6] The proposed mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Caption: Plausible mechanisms of antimicrobial action for azo compounds.

The antimicrobial efficacy can be influenced by the nature and position of substituents on the aromatic rings. For instance, some studies have shown that hydroxyl groups on the azobenzene structure can enhance antibacterial activity.[6]

Anticancer Activity

Several azo compounds have been investigated for their potential as anticancer agents.[1][7] The mechanism of action is often multifaceted and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Some azo-based sulfonamides have shown potent activity against breast cancer cell lines by potentially targeting enzymes like VEGFR-2 and EGFR.[7]